molecular formula C12H22O2 B1596534 Cyclohexyl hexanoate CAS No. 6243-10-3

Cyclohexyl hexanoate

Cat. No.: B1596534
CAS No.: 6243-10-3
M. Wt: 198.3 g/mol
InChI Key: DTNOERNOMHQUCN-UHFFFAOYSA-N
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Description

Cyclohexyl hexanoate is an organic compound classified as an ester. It is formed by the reaction between cyclohexanol and hexanoic acid. This compound is known for its pleasant odor and is often used in the fragrance and flavor industry. The molecular formula of this compound is C12H22O2, and it has a molecular weight of 198.3019 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl hexanoate can be synthesized through the esterification reaction between cyclohexanol and hexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction can be represented as follows:

[ \text{Cyclohexanol} + \text{Hexanoic Acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the esterification process is often carried out in a continuous reactor to ensure high yield and efficiency. The reactants are continuously fed into the reactor, and the product is continuously removed. The use of a catalyst and removal of water by distillation can drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl hexanoate, like other esters, can undergo several types of chemical reactions, including hydrolysis, transesterification, and reduction.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclohexanol and hexanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and an acid or base catalyst.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

    Hydrolysis: Cyclohexanol and hexanoic acid.

    Transesterification: A different ester and alcohol.

    Reduction: Cyclohexanol and hexanol.

Scientific Research Applications

Cyclohexyl hexanoate has several applications in scientific research and industry:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of esterases and other enzymes that catalyze the hydrolysis of esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant odor. It is also used as a plasticizer in the production of polymers.

Mechanism of Action

The mechanism of action of cyclohexyl hexanoate primarily involves its interaction with enzymes such as esterases. These enzymes catalyze the hydrolysis of the ester bond, resulting in the formation of cyclohexanol and hexanoic acid. The molecular targets include the active sites of these enzymes, where the ester bond is cleaved.

Comparison with Similar Compounds

Cyclohexyl hexanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and butyl propanoate. These compounds share similar chemical properties but differ in their molecular structures and applications.

    Ethyl Acetate: Commonly used as a solvent in the production of paints and coatings.

    Methyl Butyrate: Known for its fruity odor and used in the flavor industry.

    Butyl Propanoate: Used as a solvent and in the production of fragrances.

This compound is unique due to its specific combination of cyclohexanol and hexanoic acid, which imparts distinct physical and chemical properties, making it suitable for specialized applications in the fragrance and flavor industry .

Properties

IUPAC Name

cyclohexyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H22O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNOERNOMHQUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20211474
Record name Cyclohexyl hexanoate
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6243-10-3
Record name Cyclohexyl hexanoate
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Record name Cyclohexyl hexanoate
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Record name Cyclohexyl hexanoate
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Record name Cyclohexyl hexanoate
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Record name CYCLOHEXYL HEXANOATE
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Synthesis routes and methods

Procedure details

Likewise, refluxing a toluene solution containing one equivalent of hexyl hexanoate, 2 equivalents of cyclohexanol and 1 mol % of the PNN complex 1 under argon atmosphere for 20 h resulted in 84% conversion of hexyl hexanoate as determined by GC analysis, with the exclusive formation of the ester cyclohexyl hexanoate in 83% yield (Table 8, entry 2). Notably, unlike the traditional transesterification methods, this reaction does not form an alcohol product; rather, an irreversible incorporation of both the acyl and alkoxo parts of the starting ester into the product ester takes place. While 2 equivalents of the alcohol with respect to the ester are sufficient, somewhat higher yields are obtained when 3 equivalents of alcohol were used. Thus, reaction of 3 equivalents of cyclohexanol with hexyl hexanoate resulted after 26 h in 96% conversion with 95% yield of cyclohexyl hexanoate, as observed by GC, and confirmed by GC-MS by comparison with an authentic sample (Table 8, entry 3). The pure product was isolated by evaporation of the solvent followed by passing through a basic alumina plug and analysis by NMR and GC-MS. Use of the PNP complexes 2 or 3 resulted after 20 h in 58% or 17% yield of cyclohexyl hexanoate, respectively. Studying the scope of this new reaction with regard to the secondary alcohol, reaction of hexyl hexanoate with cyclopentanol in the presence of 1 mol % 1 was carried out. After 26 h reflux in toluene, cyclopentyl hexanoate (70% yield) was formed, with 71% conversion of hexyl hexanoate (Table 8, entry 4). Similarly, upon reaction of hexyl hexanoate with excess of 1-phenylethanol, 50% conversion of hexyl hexanoate with the formation of 49% of the acylated product was observed (Table 8, entry 5). The lower conversion of the ester is a result of facile dehydrogenation of 1-phenylethanol to acetophenone (49%). Because of the expected easy dehydrogenation of the isopropyl alcohol to acetone, transesterification with this alcohol was performed in a closed vessel, to retard this dehydrogenation process. Thus, heating hexyl hexanoate with excess of isopropyl alcohol resulted after 19 h in 83% conversion of hexyl hexanoate with the formation of isopropyl hexanoate in 67% yield (entry 6). The reaction of hexyl hexanoate and 3-pentanol led to 91% conversion of the ester with formation of 3-pentyl hexanoate in 90% yield after 26 h reflux (entry 7).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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